molecular formula C25H38O2 B13794049 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate CAS No. 84207-06-7

4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate

Cat. No.: B13794049
CAS No.: 84207-06-7
M. Wt: 370.6 g/mol
InChI Key: UZJWKZVGCKRFQL-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexyl derivatives It is characterized by the presence of two propylcyclohexyl groups attached to a phenyl ring and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves multiple steps. One common method includes the reaction of trans-4-propylcyclohexyl bromide with phenyl magnesium bromide to form the intermediate compound. This intermediate is then reacted with trans-4-propylcyclohexanecarboxylic acid under esterification conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trans-4-Propylcyclohexyl)benzonitrile
  • 4-(trans-4-Propylcyclohexyl)cyclohexan-1-one
  • trans-4-Propylcyclohexyl (1r,1’s,4r,4’S)-4’-propyl-1,1’-bi(cyclohexyl)-4-carboxylate

Uniqueness

4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is unique due to its dual propylcyclohexyl groups and the presence of both phenyl and carboxylate functionalities. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

84207-06-7

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] 4-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-15-17-24(18-16-22)27-25(26)23-13-9-20(6-4-2)10-14-23/h15-21,23H,3-14H2,1-2H3

InChI Key

UZJWKZVGCKRFQL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)CCC

Origin of Product

United States

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